![molecular formula C7H6BrNO2 B1342655 2-Bromo-4-methyl-nicotinic acid CAS No. 65996-07-8](/img/structure/B1342655.png)
2-Bromo-4-methyl-nicotinic acid
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Overview
Description
2-Bromo-4-methyl-nicotinic acid is a unique chemical compound with the empirical formula C7H6BrNO2 and a molecular weight of 216.03 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Synthesis Analysis
Industrially, nicotinic acid is produced mainly by oxidation of 5-ethyl-2-methylpyridine with nitric acid . A literature review on ecological methods to produce nicotinic acid from commercially available raw materials such as 3-methylpyridine and 5-ethyl-2-methylpyridine has been carried out .
Molecular Structure Analysis
The molecular structure of 2-Bromo-4-methyl-nicotinic acid can be represented by the SMILES string CC1=CC=NC(Br)=C1C(O)=O
and the InChI 1S/C7H6BrNO2/c1-4-2-3-9-6(8)5(4)7(10)11/h2-3H,1H3,(H,10,11)
.
Physical And Chemical Properties Analysis
2-Bromo-4-methyl-nicotinic acid is a white to yellow solid at room temperature . Its empirical formula is C7H6BrNO2 and it has a molecular weight of 216.03 .
Scientific Research Applications
Anti-Inflammatory and Analgesic Efficacy
A number of 2-substituted aryl derived from nicotinic acid were synthesized, including 2-Bromo aryl substituents. These have proven their anti-inflammatory and analgesic efficacy, which has yielded excellent results, enabling its use within this class of drugs .
Treatment of High Blood Lipid Levels
Nicotinic acid, also known as niacin or vitamin B3, has been used for many years as a co-agent to reduce high levels of fats in the blood .
Treatment of Cardiovascular Diseases
Nicotinic acid has shown a greater ability to increase the concentration of high-density lipoprotein and reduce the risk of heart attacks, atherosclerotic diseases, and high blood pressure diseases associated with kidney disease .
Treatment of Alzheimer’s Disease
Some derivatives of nicotinic acid have proven effective against Alzheimer’s disease .
Treatment of Pneumonia and Kidney Diseases
Nicotinic acid derivatives have shown high efficacy in treating many diseases such as pneumonia and kidney diseases .
Synthesis of Acylhydrazones
Nicotinic acid was used as a starting compound, which was subjected to a series of condensation reactions with appropriate aldehydes. As a result of these reactions, a series of twelve acylhydrazones were obtained .
Synthesis of 1,3,4-Oxadiazoline Derivatives
The entire series of acylhydrazones were subjected to a cyclization reaction in acetic anhydride, which resulted in the synthesis of twelve new 3-acetyl-2,5-disubstituted-1,3,4-oxadiazoline derivatives .
Antimicrobial Activity
Some of the synthesized 1,3,4-oxadiazoline derivatives showed promising activity against Gram-positive bacteria, especially against Staphylococcus epidermidis ATCC 12228 and Staphylococcus aureus ATCC 6538 .
Safety and Hazards
Mechanism of Action
- NAD and NADP serve as electron donors or acceptors in various redox reactions catalyzed by different enzymes within cells .
- It can decrease lipids and apolipoprotein B (apo B)-containing lipoproteins by:
- Impact on Bioavailability : BMNA’s pharmacokinetics influence its availability for cellular processes .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
properties
IUPAC Name |
2-bromo-4-methylpyridine-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO2/c1-4-2-3-9-6(8)5(4)7(10)11/h2-3H,1H3,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRYGHOZBHDBJEJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1)Br)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90597757 |
Source
|
Record name | 2-Bromo-4-methylpyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90597757 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.03 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-methyl-nicotinic acid | |
CAS RN |
65996-07-8 |
Source
|
Record name | 2-Bromo-4-methylpyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90597757 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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